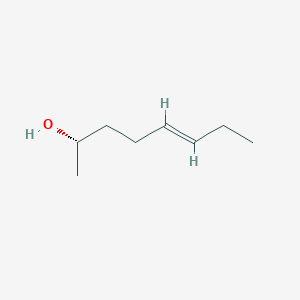
(2S)-oct-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the fifth carbon atom and a hydroxyl group at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-oct-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This can be done using chiral catalysts or enzymes to ensure the desired stereochemistry. For example, the reduction of oct-5-en-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry on a large scale. The use of engineered microorganisms or enzymes can provide an efficient and environmentally friendly route to produce this compound. Additionally, continuous flow reactors and other advanced technologies can be employed to optimize the production process and increase yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-oct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (2S)-octan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Oct-5-en-2-one or oct-5-en-2-al.
Reduction: (2S)-octan-2-ol.
Substitution: 2-chlorooct-5-ene or 2-bromooct-5-ene.
Applications De Recherche Scientifique
(2S)-oct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-oct-5-en-2-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate, where the hydroxyl group and double bond play crucial roles in binding and catalysis. The stereochemistry of the compound ensures that it fits precisely into the active site of enzymes, facilitating specific reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-oct-5-en-2-ol: The enantiomer of (2S)-oct-5-en-2-ol with similar chemical properties but different biological activities.
Oct-5-en-2-one: The ketone form of this compound, which lacks the hydroxyl group.
(2S)-octan-2-ol: The saturated analog of this compound, where the double bond is reduced.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in a stereospecific manner, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(E,2S)-oct-5-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1 |
Clé InChI |
LZHHQGKEJNRBAZ-ZJELKQJVSA-N |
SMILES isomérique |
CC/C=C/CC[C@H](C)O |
SMILES canonique |
CCC=CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


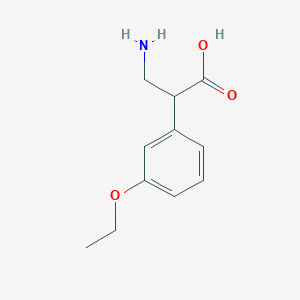
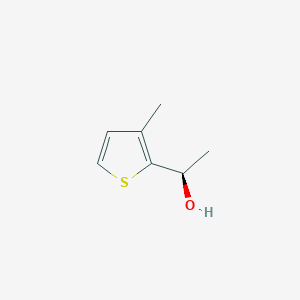
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
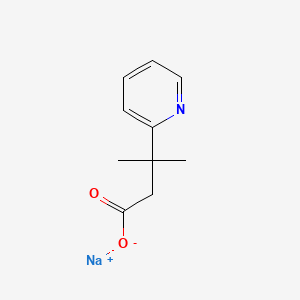
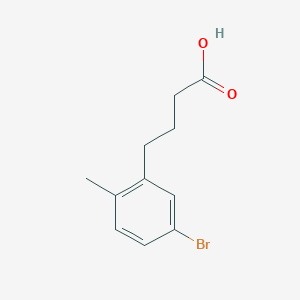
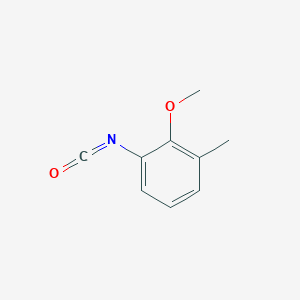
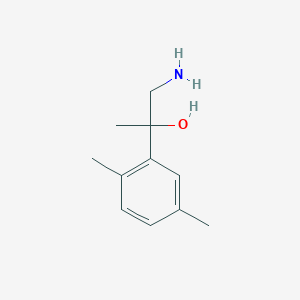
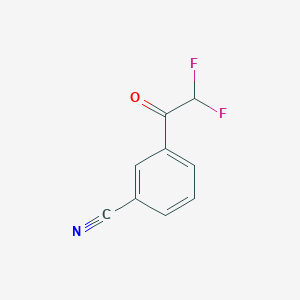

![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)
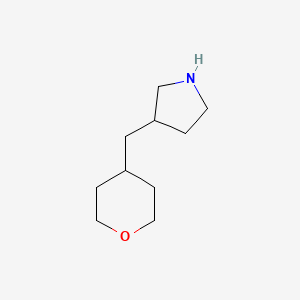
![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
